GDC-0834 was synthesized by researchers at Genentech and is classified as a small molecule kinase inhibitor. It specifically targets Bruton's tyrosine kinase, which plays a vital role in B cell receptor signaling and is implicated in various B cell malignancies and autoimmune disorders . The compound has been evaluated in clinical trials for its efficacy in treating rheumatoid arthritis and other inflammatory conditions.
The synthesis of GDC-0834 involves several key steps that optimize its pharmacological properties. The original synthetic route has been documented in scientific literature, highlighting modifications made to enhance its metabolic stability and selectivity.
GDC-0834 features a complex molecular structure characterized by its thiophene ring and an amide linkage. The molecular formula is CHNOS, with a molecular weight of approximately 252.32 g/mol.
GDC-0834 undergoes several metabolic transformations, primarily involving hydrolysis of the amide bond.
GDC-0834 exerts its therapeutic effects by inhibiting Bruton's tyrosine kinase, thereby disrupting B cell receptor signaling pathways.
GDC-0834 possesses several notable physical and chemical properties that influence its behavior in biological systems.
GDC-0834 has been primarily investigated for its role as a therapeutic agent in autoimmune diseases.
CAS No.: 301357-87-9
CAS No.: 23257-56-9
CAS No.: 533-67-5
CAS No.: 168113-32-4
CAS No.: 35154-48-4
CAS No.: